Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
Description
The compound tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate features a piperidine ring core modified with a tert-butoxycarbonyl (Boc) protecting group and a methylene-linked 5-bromothiophene-2-sulfonamide substituent (Fig. 1). Key structural attributes include:
- Boc-protected piperidine: Enhances solubility and facilitates selective deprotection for further functionalization.
This compound is part of a broader class of piperidine derivatives explored in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O4S2/c1-15(2,3)22-14(19)18-8-6-11(7-9-18)10-17-24(20,21)13-5-4-12(16)23-13/h4-5,11,17H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWROBGXFWYNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113163 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-69-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[(5-bromo-2-thienyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then reacted with sulfonamide to form 5-bromothiophene-2-sulfonamide. The next step involves the reaction of this intermediate with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for these transformations.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Synthetic Chemistry
Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it a versatile building block in organic synthesis.
Biological Studies
The compound's ability to interact with biological molecules makes it useful in biochemical research. It can be employed to study enzyme interactions and signal transduction pathways due to its structural features that mimic natural substrates. The sulfonamide group is particularly significant for its potential to inhibit specific enzymes, which can be explored in drug discovery contexts.
Material Science
In materials science, this compound can be utilized in the development of specialty chemicals and materials with unique properties. Its stability and reactivity lend themselves to applications in polymer chemistry and the production of functionalized materials.
Pharmaceutical Development
The unique properties of this compound make it a candidate for pharmaceutical development. Its interactions with biological targets can be harnessed to create new therapeutic agents, particularly in the fields of cancer treatment and infectious diseases.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | Piperazine ring | Intermediate for pharmaceuticals |
| Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | Thiazole ring | Antimicrobial agents |
This compound is distinguished by its sulfonamide and thiophene components, which enhance its reactivity compared to similar compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the piperidine ring provides structural stability. The bromine atom in the thiophene ring can participate in halogen bonding, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Similarities and Divergences
The Boc-piperidine scaffold is a common motif in synthetic organic chemistry. Below is a comparison with structurally related compounds:
Notes:
- Target Compound: The 5-bromothiophene sulfonamide group distinguishes it from analogs with thiazole (e.g., ), benzimidazolone (e.g., ), or triazole-pyrimidine (e.g., ) substituents.
Functional Group Impact on Reactivity and Bioactivity
- Sulfonamides vs.
- Bromine Substitution: The bromine atom in the target compound may increase lipophilicity (logP) relative to non-halogenated analogs (e.g., benzimidazolones in ), influencing membrane permeability.
- Boc Protection : The Boc group is a standard strategy for amine protection, shared across all compared compounds, enabling selective deprotection for downstream modifications.
Biological Activity
Tert-butyl 4-((5-bromothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound notable for its unique structural features, including a piperidine ring, a thiophene ring, and a sulfonamide group. These characteristics contribute to its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl 4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate, with the molecular formula and a molecular weight of 439.39 g/mol. Its structure allows for various chemical interactions, making it suitable for biological applications.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
| Molecular Formula | C15H23BrN2O4S2 |
| Molecular Weight | 439.39 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity. The piperidine ring contributes to structural stability, while the bromine atom in the thiophene ring can participate in halogen bonding, further facilitating interactions with biological molecules.
Antimicrobial Activity
Research indicates that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Properties
Recent studies have explored the anticancer potential of piperidine derivatives. Compounds similar to this compound demonstrated cytotoxic effects in cancer cell lines, indicating that modifications to the piperidine structure can enhance anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study on sulfonamide derivatives demonstrated that compounds with brominated thiophene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Activity : In vitro tests showed that certain piperidine derivatives led to apoptosis in FaDu hypopharyngeal tumor cells. The structure-activity relationship (SAR) indicated that modifications in the piperidine ring could enhance cytotoxicity compared to standard treatments like bleomycin .
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | Moderate anticancer activity |
| Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | Antimicrobial properties |
This compound stands out due to its unique combination of a sulfonamide group and a thiophene ring, which enhances its biological interactions compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
